1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide
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Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the use of trifluoromethylation reactions to introduce the trifluoromethyl group onto the pyridine ring. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
The pyrrolidine ring is then introduced through a cyclization reaction, often involving the use of a suitable amine precursor. The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using reagents like carbodiimides or acid chlorides .
Chemical Reactions Analysis
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions vary, but they typically involve the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and modified pyrrolidine rings.
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups on the pyridine ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound features a similar pyridine ring with different substituents, leading to variations in reactivity and applications.
5-(Trifluoromethyl)pyridin-2-yl derivatives: These compounds share the trifluoromethyl group but differ in other substituents, affecting their chemical and biological properties.
Properties
Molecular Formula |
C11H11F4N3O |
---|---|
Molecular Weight |
277.22 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H11F4N3O/c12-7-4-6(11(13,14)15)5-17-10(7)18-3-1-2-8(18)9(16)19/h4-5,8H,1-3H2,(H2,16,19) |
InChI Key |
CHWMWUUGYKUIIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)F)C(=O)N |
Origin of Product |
United States |
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